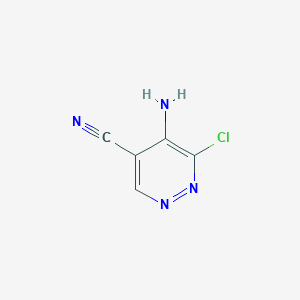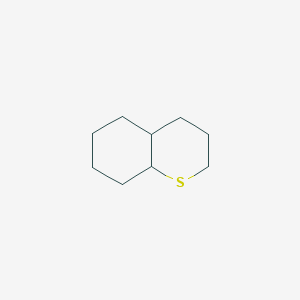
Octahydro-2H-thiochromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-2H-thiochromene is a sulfur-containing heterocyclic compound that belongs to the thiochromene family. These compounds are known for their diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties . The structure of this compound consists of a benzene ring fused with a sulfur-containing six-membered ring, making it a unique and versatile scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-thiochromene can be achieved through various methods. One common approach is the thia-Michael condensation reaction, which involves the reaction of 2-mercaptobenzaldehyde with an α,β-unsaturated carbonyl compound . This reaction typically requires a base catalyst and can be carried out under mild conditions.
Another method involves the use of amidine-based catalysts for the enantioselective synthesis of chiral 2-substituted thiochromenes. This process transforms α,β-unsaturated thioesters into the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-2H-thiochromene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom into a sulfoxide or sulfone, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds within the compound, leading to different hydrogenated derivatives.
Substitution: Substitution reactions can introduce various functional groups into the thiochromene ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted thiochromenes .
Aplicaciones Científicas De Investigación
Octahydro-2H-thiochromene has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of octahydro-2H-thiochromene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2H-thiochromene: Similar in structure but lacks the hydrogenation present in octahydro-2H-thiochromene.
4H-thiochromene: Another sulfur-containing heterocycle with different biological activities.
Chromene: Oxygen-containing analogs with diverse biological profiles.
Uniqueness
This compound is unique due to its fully hydrogenated structure, which imparts different chemical and biological properties compared to its partially hydrogenated or non-hydrogenated counterparts . This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
29100-30-9 |
|---|---|
Fórmula molecular |
C9H16S |
Peso molecular |
156.29 g/mol |
Nombre IUPAC |
3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene |
InChI |
InChI=1S/C9H16S/c1-2-6-9-8(4-1)5-3-7-10-9/h8-9H,1-7H2 |
Clave InChI |
ILOILTHGYLSHSI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
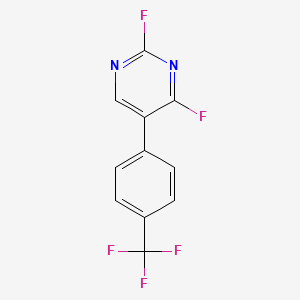
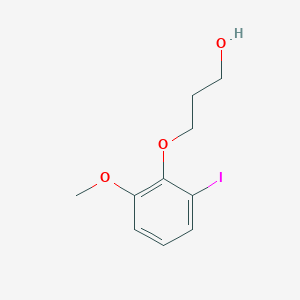
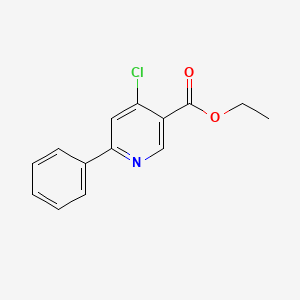
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
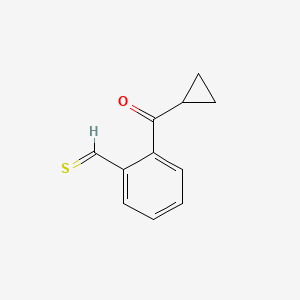
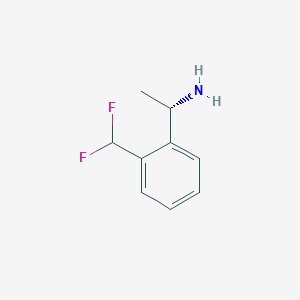
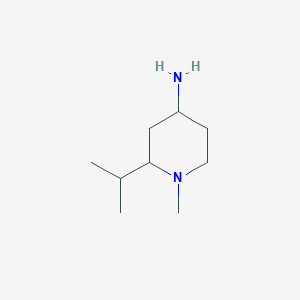


![(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid](/img/structure/B13097639.png)
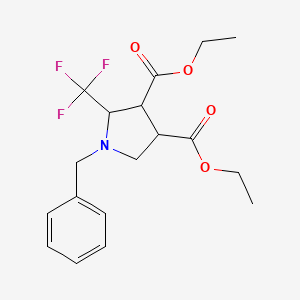
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
